Maltose-Functionalized Nanogels Exhibit Superior Colloidal Stability Compared to Glucose-Functionalized Analogs
Direct head-to-head comparison of poly(N-vinylcaprolactam) (PNVCL) nanogels surface-functionalized with maltose versus glucose via click chemistry. Maltose-bearing nanogels demonstrated superior colloidal properties, including larger size, increased hydrophilicity, higher volume phase transition temperatures, and enhanced resistance to salt-induced precipitation [1].
| Evidence Dimension | Colloidal properties of carbohydrate-functionalized nanogels |
|---|---|
| Target Compound Data | Maltose-functionalized nanogels: larger size, more hydrophilic, higher volume phase transition temperature, greater stability against salt-induced precipitation |
| Comparator Or Baseline | Glucose-functionalized nanogels and unfunctionalized PNVCL-PA nanogel |
| Quantified Difference | Quantitative data on size, transition temperature, and stability differences are provided in the original study |
| Conditions | PNVCL nanogels prepared via semibatch precipitation polymerization, functionalized with azido-glucosides or azido-maltosides via CuAAC |
Why This Matters
This demonstrates that the maltose moiety confers distinct colloidal advantages over glucose, which is critical for applications requiring stable, biorelevant surface interactions, such as drug delivery or biosensing.
- [1] Siirilä, J., Hietala, S., Ekholm, F. S., & Tenhu, H. (2020). Glucose and Maltose Surface-Functionalized Thermoresponsive Poly(N-Vinylcaprolactam) Nanogels. Biomacromolecules, 21(2), 955-965. View Source
